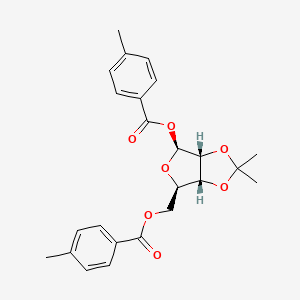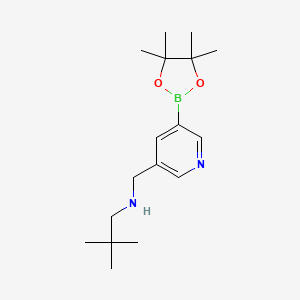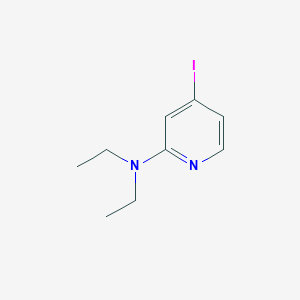
4-(4,4-Difluoropiperidin-1-yl)-2-methoxyaniline
Descripción general
Descripción
4-(4,4-Difluoropiperidin-1-yl)-2-methoxyaniline, also known as DF-MP-13, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. DF-MP-13 is a substituted aniline with a piperidine ring and a methoxy group. This compound has been synthesized and studied for its potential use in various scientific research applications.
Aplicaciones Científicas De Investigación
Synthesis and Medicinal Chemistry
4-(4,4-Difluoropiperidin-1-yl)-2-methoxyaniline and its derivatives are frequently employed in synthetic chemistry, particularly in the synthesis of various complex molecules. For instance, Surmont et al. (2010) demonstrated the synthesis of 4-substituted 3,3-difluoropiperidines, which are crucial in medicinal chemistry as building blocks. They showcased a method to synthesize N-protected 3,3-difluoroisonipecotic acid and other compounds significant in the field of medicinal chemistry, highlighting the compound's potential as a versatile precursor (Surmont, Verniest, Thuring, Macdonald, Deroose, & de Kimpe, 2010).
Photovoltaic and Electronic Applications
In the field of electronic materials and photovoltaics, derivatives of 4-(4,4-Difluoropiperidin-1-yl)-2-methoxyaniline have been studied for their potential use. Al-Otaibi et al. (2020) explored polycyclic aromatic chalcones with similar structural features, evaluating their spectral characteristics, biological activity, and efficiency in dye-sensitized solar cells (DSSCs) (Al-Otaibi, Mary, Thomas, & Narayana, 2020).
Antimicrobial Activities
Compounds derived from 4-(4,4-Difluoropiperidin-1-yl)-2-methoxyaniline have shown antimicrobial properties. Obaleye et al. (2016) synthesized a zinc(II) complex using 4-methoxyaniline, which exhibited inhibitory effects against several bacteria and fungi, indicating potential use in antimicrobial applications (Obaleye, Tella, Obiyenwa, Simon, & Olawale, 2016).
Environmental and Wastewater Treatment
In environmental science, particularly in wastewater treatment, derivatives like methoxyanilines are crucial. Chaturvedi and Katoch (2020) investigated the Fenton-like oxidation process for the degradation of methoxyanilines in wastewater, highlighting their relevance in environmental remediation (Chaturvedi & Katoch, 2020).
Propiedades
IUPAC Name |
4-(4,4-difluoropiperidin-1-yl)-2-methoxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16F2N2O/c1-17-11-8-9(2-3-10(11)15)16-6-4-12(13,14)5-7-16/h2-3,8H,4-7,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LURQGAIFHPLQJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)N2CCC(CC2)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16F2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00725802 | |
| Record name | 4-(4,4-Difluoropiperidin-1-yl)-2-methoxyaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00725802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4,4-Difluoropiperidin-1-yl)-2-methoxyaniline | |
CAS RN |
1233184-63-8 | |
| Record name | 4-(4,4-Difluoropiperidin-1-yl)-2-methoxyaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00725802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![{2-[Dimethyl(4-methylphenyl)silyl]phenyl}methanol](/img/structure/B1398704.png)

